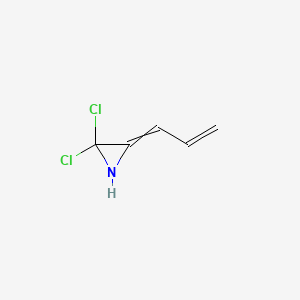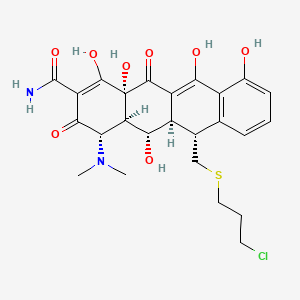
4-o-Tolyl-o,o'-azotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-o-Tolyl-o,o’-azotoluene is an aromatic compound with the molecular formula C21H20N2 and a molecular weight of 300.4 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two tolyl groups, which are derivatives of toluene. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
4-o-Tolyl-o,o’-azotoluene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying azo compounds.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolyl-o,o’-azotoluene typically involves the azo coupling reaction between two tolyl derivatives. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the azo bond. The general synthetic route can be summarized as follows:
Diazotization: A tolyl amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another tolyl derivative under basic conditions to form the azo compound.
Industrial Production Methods
While specific industrial production methods for 4-o-Tolyl-o,o’-azotoluene are not well-documented, the general principles of azo compound synthesis apply. These methods typically involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-o-Tolyl-o,o’-azotoluene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the tolyl groups.
Reduction: Toluidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 4-o-Tolyl-o,o’-azotoluene involves its interaction with various molecular targets. The azo group can undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The specific pathways involved depend on the context of its use and the conditions under which it is studied.
Comparación Con Compuestos Similares
Similar Compounds
4-o-Tolyl-o,o’-azobenzene: Similar structure but with a benzene ring instead of a tolyl group.
4-o-Tolyl-o,o’-azoxytoluene: Contains an azoxy group (-N=N(O)-) instead of an azo group.
4-o-Tolyl-o,o’-hydrazotoluene: Contains a hydrazo group (-NH-NH-) instead of an azo group.
Uniqueness
4-o-Tolyl-o,o’-azotoluene is unique due to its specific combination of tolyl groups and the azo linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.
Propiedades
IUPAC Name |
[2-methyl-4-(2-methylphenyl)phenyl]-(2-methylphenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-15-8-4-6-10-19(15)18-12-13-21(17(3)14-18)23-22-20-11-7-5-9-16(20)2/h4-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRSIYKDDCEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N=NC3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858492 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857484-43-6 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)







![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
